REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.O=[C:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1.C(O)(=O)C>CO.[Pd]>[C:27]([O:26][C:24]([N:21]1[CH2:22][CH2:23][CH:18]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:8])[CH2:2][CH2:3]2)[CH2:19][CH2:20]1)=[O:25])([CH3:30])([CH3:28])[CH3:29]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
1.55 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
by stirring under a hydrogen atmosphere for 4 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue were added acetone (50 ml) and water (50 ml)
|
Type
|
DISSOLUTION
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Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
sodium hydrogencarbonate (6.67 g) was added
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Type
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STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
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Details
|
while cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
Benzyl chloroformate (3.89 ml) was added
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Type
|
STIRRING
|
Details
|
by stirring in an ice bath for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
Part of the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate:tetrahydrofuran=1:1 (200 ml) and water (100 ml) were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent
|
Type
|
ADDITION
|
Details
|
Fractions containing the target compound
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 29.6% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |